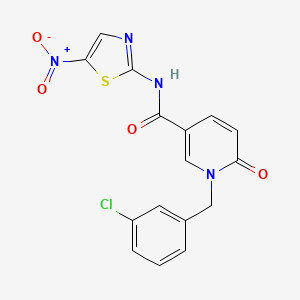

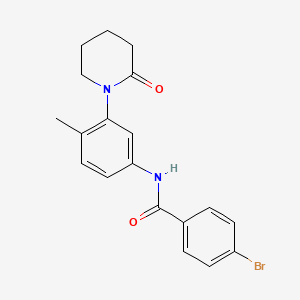

![molecular formula C19H11F3N2OS B2746135 N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-66-7](/img/structure/B2746135.png)

N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

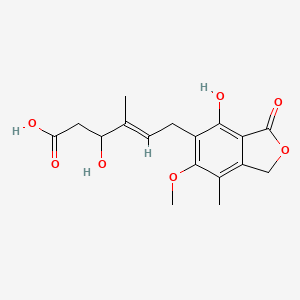

“N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a naphtho[2,1-d]thiazol-2-yl group and a trifluoromethyl group attached to a benzamide core .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, naphtho[2,1-d]oxazoles can be synthesized from readily available naphthols and amines using TEMPO as the oxygen source . Additionally, 2-substituted benzothiazoles and naphtho[2,1-d]thiazoles can be synthesized from N-substituted arylamines and elemental sulfur under metal-free conditions .Wissenschaftliche Forschungsanwendungen

Semiconducting Polymers and Organic Electronics

A study by Nakano et al. (2015) focused on naphthodithiophene diimides (NDTI) -based semiconducting polymers, which are related to the structural family of N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide . These polymers demonstrated significant potential in organic electronics due to their ambipolar to unipolar n-type characteristics, making them suitable for use in field-effect transistors (FETs). The study highlights the influence of comonomer units on the electronic properties and stability of these polymers, contributing to advancements in the field of semiconducting materials (Nakano, Osaka, & Takimiya, 2015).

Anticancer Research

Research by Salahuddin et al. (2014) explored the synthesis and evaluation of compounds structurally related to N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide for anticancer activities. The study synthesized benzimidazole derivatives incorporating naphthylmethyl and oxymethyl groups, which were tested for their in vitro anticancer efficacy. Some compounds showed moderate activity against breast cancer cell lines, indicating potential therapeutic applications (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Fluorescent Materials for Sensing

Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from compounds structurally related to N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide . These compounds displayed significant fluorescence in the blue and green regions, suggesting their applicability in sensing technologies and organic light-emitting diodes (OLEDs) (Padalkar, Lanke, Chemate, & Sekar, 2015).

Synthesis of Thiazole Derivatives

Zhu et al. (2017) reported a metal-free method for synthesizing 2-substituted benzothiazoles and naphtho[2,1-d]thiazoles , demonstrating an environmentally friendly approach to producing these compounds. This synthesis involves a double C-S bond formation through C-H bond functionalization, highlighting an atom-economic process relevant to the development of pharmaceuticals and materials science (Zhu, Yang, Xiao, Song, Liang, & Deng, 2017).

Eigenschaften

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-15-9-8-11-4-1-2-7-14(11)16(15)26-18/h1-10H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYORSCESCYMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

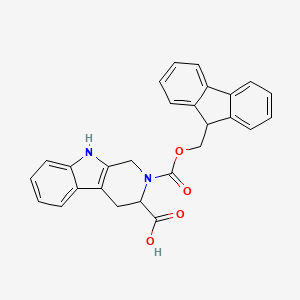

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2746053.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)

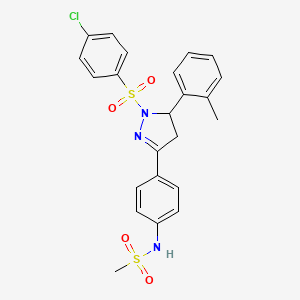

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2746056.png)

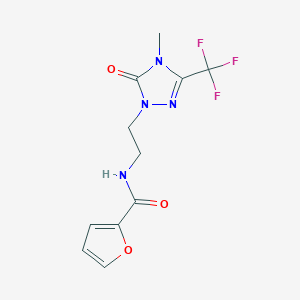

![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)